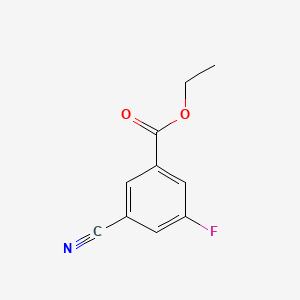

Ethyl 3-cyano-5-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

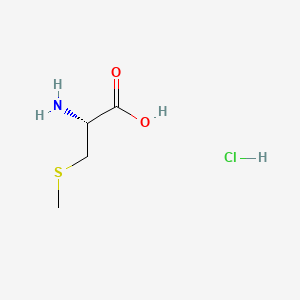

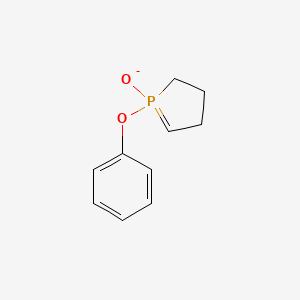

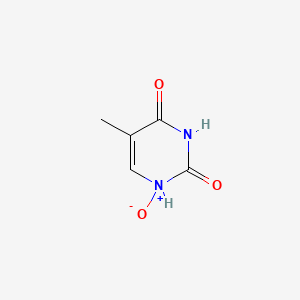

Ethyl 3-cyano-5-fluorobenzoate is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.18 . This compound is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been studied in the literature. For instance, the condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The reaction is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . Another study reported the reaction of benzoyl isothiocyanate with ethyl cyanoacetate in KOH−EtOH followed by alkylation with methyl iodide at room temperature and then a reaction with hydrazine, resulting in the formation of 3-ethoxy-5-phenyl-1H-1,2,4-triazole .Wissenschaftliche Forschungsanwendungen

Synthesis of Antitumor and Antiviral Agents

Ethyl 3-cyano-5-fluorobenzoate serves as a precursor in the synthesis of various compounds with significant biological activities. For example, it has been utilized in the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating inhibitory effects against liver cancer ((J. Xiong et al., 2009)). Moreover, its derivatives have been explored for anti-HSV-1 and cytotoxic activities, indicating its potential in developing new therapeutic agents ((K. Dawood et al., 2011)).

Development of Fluorinated Compounds

The versatility of ethyl 3-cyano-5-fluorobenzoate extends to the synthesis of diverse trifluoromethyl heterocycles. These compounds, synthesized from a single precursor, showcase the chemical’s role in developing new materials with potential applications in various fields, including pharmaceuticals and materials science ((Mark A. Honey et al., 2012)).

Antituberculosis and Antimicrobial Activity

Ethyl 3-cyano-5-fluorobenzoate-related compounds have been investigated for their antimycobacterial activity, offering a pathway to new antituberculosis drugs. Such research underscores the compound's significance in addressing global health challenges ((B. Koçyiğit-Kaymakçıoğlu et al., 2009)).

Fluorescent Molecules and Photoredox Catalysis

The compound's derivatives have been used to synthesize new fluorescent molecules and as photoredox catalysts in organic synthesis. This highlights its role in advancing research in chemical synthesis and materials science, offering insights into developing novel catalysts and fluorescent markers for various applications ((Jian Luo & Jian Zhang, 2016)).

Pharmaceutical Intermediates

Ethyl 3-cyano-5-fluorobenzoate is crucial in synthesizing intermediates for pharmaceutical compounds. Its utilization in continuous-flow processes for producing floxacin intermediates demonstrates its importance in enhancing the efficiency and sustainability of pharmaceutical manufacturing ((Shaozheng Guo et al., 2020)).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 3-cyano-5-fluorobenzoate, indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

ethyl 3-cyano-5-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARKJSJIEGINAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyano-5-fluorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.